3-[4-(5-Ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile
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Overview
Description
3-[4-(5-Ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that features a pyrimidine ring, a piperazine ring, and a pyrazine ring
Preparation Methods
The synthesis of 3-[4-(5-Ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile typically involves multiple steps. One common method involves the condensation of β-dicarbonyl compounds with amines to form the pyrimidine ring . The piperazine ring can be introduced through nucleophilic substitution reactions, while the pyrazine ring is often formed via cyclization reactions . Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrazine rings, often using halogenated reagents.
Cyclization: Intramolecular cyclization reactions can form additional ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and conditions like reflux or microwave irradiation . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .
Scientific Research Applications
3-[4-(5-Ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(5-Ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar compounds include other pyrimidine, piperazine, and pyrazine derivatives. For example:
Pyrimidine derivatives: Compounds like 4,6-dimethylpyrimidine have similar structural features and biological activities.
Piperazine derivatives: Compounds such as 1-ethylpiperazine are used in similar applications.
Pyrazine derivatives: Compounds like 2,3-dimethylpyrazine are used in flavor and fragrance industries.
The uniqueness of 3-[4-(5-Ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile lies in its combination of these three rings, which imparts specific chemical and biological properties .
Properties
Molecular Formula |
C17H21N7 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-[4-(5-ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C17H21N7/c1-4-14-12(2)21-13(3)22-16(14)23-7-9-24(10-8-23)17-15(11-18)19-5-6-20-17/h5-6H,4,7-10H2,1-3H3 |
InChI Key |
RVFNTKHRSIBIPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N=C1N2CCN(CC2)C3=NC=CN=C3C#N)C)C |
Origin of Product |
United States |
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